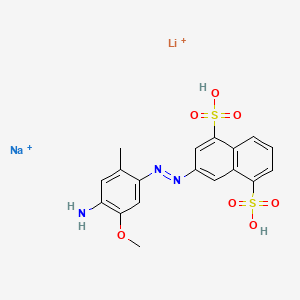
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture and converting it into its lithium sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic medium are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form covalent bonds with amino acid residues in proteins, altering their function.
Pathway Involvement: The compound can interfere with cellular pathways by modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)naphthalene-1,5-disulfonate
- 3-[(4-amino-5-methoxy-o-tolyl)azo]naphthalene-1,5-disulphonic acid
Uniqueness
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is unique due to its specific combination of lithium and sodium ions, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
75198-80-0 |
|---|---|
Formule moléculaire |
C18H17LiN3NaO7S2+2 |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
lithium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1 |
Clé InChI |
SZQSIBXHHGMGAY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


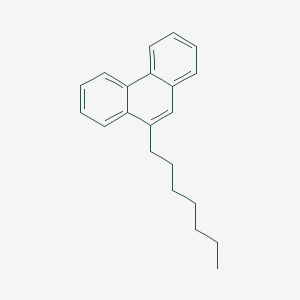
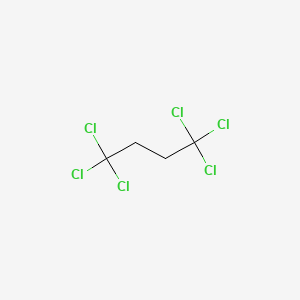
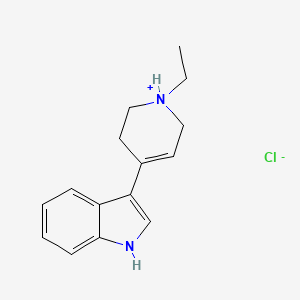

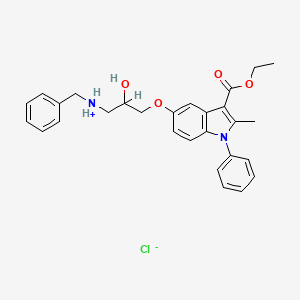

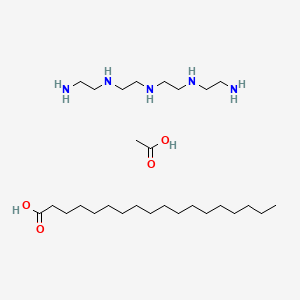
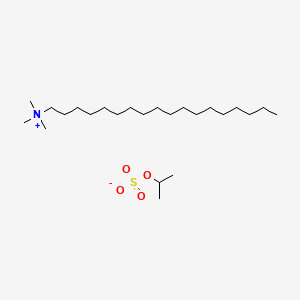





![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
